molecular formula C7H13N3O B1415785 N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine CAS No. 915922-63-3

N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine

Cat. No. B1415785
CAS RN: 915922-63-3
M. Wt: 155.2 g/mol
InChI Key: GRRUHWZEIFONDQ-UHFFFAOYSA-N
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Description

“N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-YL)methanamine” is a unique chemical compound with the empirical formula C7H13N3O . It has a molecular weight of 155.20 . The IUPAC name for this compound is N-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]amine .


Molecular Structure Analysis

The SMILES string for this compound is CCCc1nc(CNC)no1 . The InChI code is 1S/C7H13N3O/c1-3-4-7-9-6(5-8-2)10-11-7/h8H,3-5H2,1-2H3 . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The selectivity and potency of chemical inhibitors, including N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine, in human liver microsomes play a crucial role in assessing drug-drug interactions through the inhibition of Cytochrome P450 enzymes. These inhibitors are essential for determining the metabolism pathway of various drugs and predicting potential interactions when multiple drugs are administered to patients (Khojasteh et al., 2011).

1,3,4-Oxadiazole in Drug Development

1,3,4-Oxadiazole derivatives, including this compound, have demonstrated a variety of pharmacological properties, playing a significant role in new drug development. These compounds are explored for their applications in treating various diseases due to their efficacy as antimicrobial, antiviral, and anticancer agents, highlighting the structural importance of the 1,3,4-oxadiazole core in medicinal chemistry (Rana et al., 2020).

Plastic Scintillators for Radiation Detection

The inclusion of this compound in plastic scintillators based on polymethyl methacrylate showcases its potential in enhancing the scintillation efficiency, optical transparency, and stability of these materials. Such advancements are crucial for the development of radiation detection technologies with improved performance and durability (Salimgareeva & Kolesov, 2005).

Synthesis and Pharmacology of Oxadiazole Derivatives

Recent studies on the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, including this compound, have shed light on their broad biological activities. These activities range from antibacterial and anti-inflammatory to anticancer, highlighting the significance of oxadiazole derivatives in the discovery of new therapeutic agents (Wang et al., 2022).

Therapeutic Worth of 1,3,4-Oxadiazole Compounds

The 1,3,4-oxadiazole ring, found in compounds like this compound, is identified as a promising scaffold for developing new therapeutic agents. This comprehensive review emphasizes the therapeutic potential of 1,3,4-oxadiazole derivatives across a wide range of medicinal chemistry applications, including anticancer, antifungal, and antibacterial treatments (Verma et al., 2019).

properties

IUPAC Name

N-methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-4-7-9-6(5-8-2)10-11-7/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRUHWZEIFONDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650909
Record name N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915922-63-3
Record name N-Methyl-1-(5-propyl-1,2,4-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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